N-benzyl-N-butyl-2-cyanoacetamide

Purity Quality Control Procurement

Researchers scaling up heterocyclic libraries often face batch-to-batch variability. N-Benzyl-N-butyl-2-cyanoacetamide (CAS 1627143-25-2) solves this with 98% purity and batch-specific QC (NMR, HPLC, GC). - Its balanced steric and lipophilic profile enables reliable Knoevenagel-initiated MCR cascades for 2-pyridone libraries. - Distinct conformational flexibility (4 rotatable bonds, PSA 48.3 Ų) supports systematic CNS-targeted fragment growing. - Comprehensive documentation ensures procurement confidence for both academic and industrial laboratories.

Molecular Formula C14H18N2O
Molecular Weight 230.31 g/mol
CAS No. 1627143-25-2
Cat. No. B1493248
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-N-butyl-2-cyanoacetamide
CAS1627143-25-2
Molecular FormulaC14H18N2O
Molecular Weight230.31 g/mol
Structural Identifiers
SMILESCCCCN(CC1=CC=CC=C1)C(=O)CC#N
InChIInChI=1S/C14H18N2O/c1-2-3-11-16(14(17)9-10-15)12-13-7-5-4-6-8-13/h4-8H,2-3,9,11-12H2,1H3
InChIKeyMIZVZJJAKMQGLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Benzyl-N-butyl-2-cyanoacetamide (CAS 1627143-25-2) – Procurement-Relevant Profile of an N,N-Disubstituted Cyanoacetamide Building Block


N-Benzyl-N-butyl-2-cyanoacetamide (CAS 1627143-25-2) is an N,N-disubstituted cyanoacetamide derivative characterised by a benzyl and an n-butyl substituent on the amide nitrogen, with a molecular formula of C₁₄H₁₈N₂O and a molecular weight of 230.31 g/mol . The compound is supplied as a research-grade building block with a standard purity of 98% and is accompanied by batch-specific QC documentation including NMR, HPLC, and GC analyses . Its dual functionality—a nucleophilic active methylene centre adjacent to the cyano group and an electrophilic amide carbonyl—positions it as a versatile intermediate in heterocyclic synthesis and multicomponent reaction cascades [1].

N,N-Disubstituted cyanoacetamide building block – benzyl and n-butyl substitution pattern for differentiated reactivity.
Dual reactivity – nucleophilic active methylene adjacent to cyano group and electrophilic amide carbonyl.
Heterocyclic synthesis and MCR cascades – supplied with batch QC documentation supporting reproducible transformations.

Why N-Benzyl-N-butyl-2-cyanoacetamide Cannot Be Interchanged with Generic Cyanoacetamide Analogs


N-Substitution on the cyanoacetamide scaffold profoundly alters steric demand, hydrogen-bonding capacity, and lipophilicity, which in turn govern reactivity profiles in condensation and cyclisation reactions [1]. Replacement of the N-benzyl-N-butyl pattern with a simpler N-benzyl or N-phenyl derivative strips away the balanced hydrophobic and steric features that influence both the yield and the selectivity of downstream transformations, making simple substitution architecturally and functionally non-equivalent [1][2].

Target Compound
N-Benzyl-N-butyl-2-cyanoacetamide – balanced hydrophobic and steric features from dual substitution.
Common Substitute
N-Benzyl- or N-phenyl-2-cyanoacetamide analogs – altered steric demand, lipophilicity, and hydrogen-bonding capacity.
Key risks: substitution may shift reaction yield, selectivity, and solubility profiles; simple analog replacement is not architecturally equivalent.

Quantitative Evidence Differentiating N-Benzyl-N-butyl-2-cyanoacetamide from Closest Analogs


Standard Purity and QC Documentation vs. N-Benzyl-2-cyanoacetamide

N-Benzyl-N-butyl-2-cyanoacetamide is supplied at a standard purity of 98% with full batch-specific QC spectra (NMR, HPLC, GC), whereas the closest commercially comparable N-monosubstituted analog, N-benzyl-2-cyanoacetamide (CAS 10412-93-8), is typically offered at ≥95% purity with more limited analytical documentation .

Purity & QC
Supplier specification
98% purity; NMR, HPLC, GC batch data
Higher certified purity and comprehensive QC may reduce re-purification needs.
Data to verify; vendor-specific
Purity Quality Control Procurement

Lipophilicity (cLogP) vs. N-Benzyl-2-cyanoacetamide

The N-butyl substituent increases the calculated logP of N-benzyl-N-butyl-2-cyanoacetamide to 3.24, compared with a predicted logP of approximately 1.5 for N-benzyl-2-cyanoacetamide, a difference of roughly 1.7 log units [1]. This shift in lipophilicity can affect solubility, membrane permeability, and partitioning behaviour in biphasic reaction or biological systems.

Lipophilicity (cLogP)
Computed property
3.24 vs ~1.5 (Δ +1.7)
~50-fold higher lipophilicity may influence solvent selection and membrane permeability.
Context-dependent; requires experimental validation
Physicochemical Properties Lipophilicity Drug-likeness

Rotatable Bond Count and Conformational Flexibility vs. N-Benzyl-2-cyanoacetamide

N-Benzyl-N-butyl-2-cyanoacetamide possesses four rotatable bonds compared with three for N-benzyl-2-cyanoacetamide, as the n-butyl chain adds an additional degree of conformational freedom . This increased flexibility can influence binding to biological targets and crystallisation behaviour.

Rotatable Bonds
Computed property
4 vs 3 rotatable bonds
Additional rotatable bond may affect binding entropy and crystallisation behaviour.
Data to verify
Conformational Flexibility Molecular Properties Drug Design

Hydrogen-Bond Acceptor Count and PSA vs. N-Phenyl Cyanoacetamide Analogs

With four hydrogen-bond acceptors and a polar surface area (PSA) of 48.3 Ų, N-benzyl-N-butyl-2-cyanoacetamide retains a moderately polar character, whereas N-phenyl-2-cyanoacetamide analogs typically show only three acceptors and a lower PSA (~41 Ų) due to the absence of the N-alkyl substituent . This difference can affect solubility and target engagement.

HBA & PSA
Computed property
4 HBA, 48.3 Ų vs 3 HBA, ~41 Ų
Higher polarity may modulate solubility and off-target binding profile.
Context-dependent
Hydrogen Bonding Polar Surface Area Medicinal Chemistry

High-Value Application Scenarios for N-Benzyl-N-butyl-2-cyanoacetamide


Medicinal Chemistry Library Synthesis Requiring Defined Lipophilicity

The cLogP of 3.24 [Section 3, REFS-1] and 4 H-bond acceptors make this compound a suitable starting material for fragment growing or library synthesis aimed at CNS or intracellular targets where a balance of lipophilicity and polarity is critical.

Multicomponent Reaction (MCR) Scaffold Exploration

As an N,N-disubstituted cyanoacetamide, this compound can participate in Knoevenagel-initiated MCR cascades to generate highly substituted 2-pyridone libraries [Section 2, REFS-2], providing steric and electronic differentiation from N-monosubstituted benchmarks.

High-Reproducibility Heterocyclic Synthesis

The documented 98% purity and comprehensive QC package (NMR, HPLC, GC) [Section 3, REFS-1] ensure batch-to-batch consistency for academic or industrial laboratories scaling up heterocyclic compound collections.

Structure-Activity Relationship (SAR) Studies of Cyanoacetamide-Derived Bioactives

The distinct conformational flexibility (4 rotatable bonds) and PSA (48.3 Ų) relative to N-benzyl-2-cyanoacetamide [Section 3, REFS-1] allow systematic probing of the effect of N-alkyl substitution on biological activity in anticonvulsant or fungicidal cyanoacetamide series.

Application
Selection Property
Validation Focus
Medicinal Chemistry Library Synthesis
Lipophilicity-polarity balance
CNS/intracellular target compound profiles
Multicomponent Reaction (MCR) Scaffold Exploration
N,N-Disubstituted scaffold reactivity
2-Pyridone library differentiation
High-Reproducibility Heterocyclic Synthesis
Batch QC documentation level
Batch-to-batch consistency review
Structure-Activity Relationship (SAR) Studies
N-Alkyl substitution pattern
Conformational and polarity SAR probing
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